alpha-Hederin

概要

説明

準備方法

Alpha-Hederin can be prepared through alkaline hydrolysis of hederacoside C. The process involves dissolving hederacoside C in a potassium hydroxide solution and stirring it at elevated temperatures . Industrial production methods often involve extraction from natural sources such as Nigella sativa seeds and Hedera helix leaves, followed by purification using techniques like reverse phase column chromatography .

化学反応の分析

Alpha-Hederin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Anticancer Properties

Alpha-hederin has been extensively studied for its anticancer effects across multiple cancer types. Research indicates that it exhibits cytotoxicity against various cancer cell lines, including lung carcinoma, breast cancer, and colon adenocarcinoma.

Case Study: Breast Cancer

A study demonstrated that this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells while promoting the survival of non-aggressive MCF-7 cells. This dual effect suggests its potential as a targeted therapy that spares normal cells while attacking aggressive tumors .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.

Metabolic Disorders

Emerging research indicates that this compound may play a role in managing metabolic disorders such as diabetes and obesity.

Network Pharmacology Insights

A computational study utilizing network pharmacology highlighted the multifaceted effects of this compound on metabolic pathways. It was found to influence glucose metabolism and lipid regulation, suggesting its potential use in diabetes management .

Data Summary

作用機序

Alpha-Hederin exerts its effects through several mechanisms:

Inducing Apoptosis: It activates the intrinsic mitochondrial pathway, leading to programmed cell death in cancer cells.

Inhibiting Proliferation: It hinders the proliferation of tumor cells by arresting the cell cycle.

Regulating Autophagy: This compound interferes with lysosomal acidification, leading to incomplete autophagic injury in cancer cells.

類似化合物との比較

Alpha-Hederin is compared with other triterpenoid saponins such as hederacoside C and hederasaponin B. While all these compounds share a similar core structure, this compound is more lipophilic and exhibits unique surface properties . Other similar compounds include:

Hederagenin: Another triterpenoid saponin with similar anticancer properties.

Thymoquinone: A compound found in Nigella sativa with potent anticancer and anti-inflammatory effects.

This compound stands out due to its specific molecular structure and its ability to induce apoptosis through the intrinsic mitochondrial pathway .

生物活性

Alpha-hederin is a monodesmosidic triterpenoid saponin predominantly found in the plant species of the genus Hedera (ivy) and Nigella (black cumin). This compound has garnered significant attention in recent years due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its potential therapeutic applications.

Anticancer Activity

This compound has shown promising results in various cancer types. It induces cytotoxicity against several cancer cell lines, including:

- Breast Cancer : Studies indicate that this compound promotes apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) by activating caspases and altering mitochondrial functions. Specifically, it enhances the activity of caspase-3 and caspase-9, leading to increased apoptosis rates .

- Lung Cancer : Research indicates that this compound can induce incomplete autophagic injury in non-small cell lung cancer (NSCLC) by targeting the mTOR pathway. This results in impaired autophagic flux and triggers autophagic damage .

- Colon and Pancreatic Cancer : this compound has also demonstrated cytotoxic effects on colon adenocarcinoma and pancreatic carcinoma cell lines .

The mechanisms through which this compound exerts its anticancer effects include:

- Apoptosis Induction : Activation of caspases (caspase-3 and caspase-9) is a critical pathway through which this compound induces apoptosis in cancer cells. Inhibition studies have shown that the presence of caspase inhibitors can reverse this effect, confirming the role of these enzymes in this compound's action .

- Autophagy Regulation : this compound influences autophagy by inhibiting lysosomal acidification while activating classical autophagic pathways. This dual action contributes to its anticancer efficacy by disrupting the normal balance of cellular degradation processes .

Anti-inflammatory and Antiviral Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties by modulating immune responses. It has been noted for its potential antiviral activity against various viruses, which may be linked to its ability to influence endosomal trafficking pathways .

Table 1: Summary of Biological Activities of this compound

| Mechanism | Description |

|---|---|

| Caspase Activation | Promotes apoptosis via caspase-3 and caspase-9 activation |

| Autophagy Regulation | Inhibits lysosomal acidification; activates mTOR pathway |

Case Study 1: this compound in Breast Cancer Treatment

A study investigated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cells. The researchers found that treatment with 2 μg/ml of this compound for 24 hours significantly increased the activity of both caspase-3 and caspase-9 compared to untreated controls. This suggests a strong apoptotic effect mediated through these pathways .

Case Study 2: this compound's Role in NSCLC

In another study focusing on non-small cell lung cancer (NSCLC), researchers demonstrated that this compound disrupted lysosomal acidification while activating autophagy-related pathways. The study concluded that this compound could serve as a potential therapeutic agent for NSCLC by inducing autophagic damage without affecting other cellular processes significantly .

特性

CAS番号 |

27013-91-8 |

|---|---|

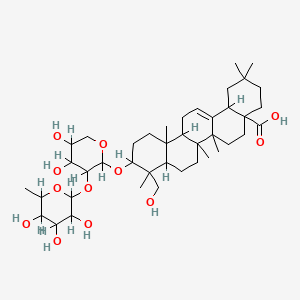

分子式 |

C41H66O12 |

分子量 |

751.0 g/mol |

IUPAC名 |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C41H66O12/c1-21-28(44)30(46)31(47)33(51-21)53-32-29(45)24(43)19-50-34(32)52-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49)/t21-,23-,24-,25+,26+,27-,28?,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |

InChIキー |

KEOITPILCOILGM-QCYFMDIOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O |

異性体SMILES |

C[C@H]1C([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O |

外観 |

Solid powder |

Key on ui other cas no. |

27013-91-8 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

alpha-hederin beta-hederin Rha-Ara-3beta-hederagenin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。